molecular formula C9H12N4O B13997600 2-Amino-7-propyl-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 93263-27-5

2-Amino-7-propyl-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B13997600
CAS No.: 93263-27-5
M. Wt: 192.22 g/mol
InChI Key: FEHDLNBXABECBY-UHFFFAOYSA-N
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Description

2-Amino-7-propyl-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one is a chemical compound offered for research and development purposes. This compound belongs to the 7H-pyrrolo[2,3-d]pyrimidine family, which is recognized in medicinal chemistry as a privileged scaffold and a 7-deazapurine analogue of the natural purine bases found in DNA and RNA . This class of N-heterocycles is of significant interest in drug discovery due to its wide range of potential biological activities . As a purine analogue, its core structure suggests potential for interaction with various enzymatic targets, similar to other compounds in this family that have been explored as kinase inhibitors , and for antitubercular activity . The specific propyl substitution at the 7-position may influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers utilize such building blocks in the synthesis of more complex molecules for pharmaceutical and biological testing. The product is provided with guaranteed quality and consistency for research applications. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

93263-27-5

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

2-amino-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C9H12N4O/c1-2-4-13-5-3-6-7(13)11-9(10)12-8(6)14/h3,5H,2,4H2,1H3,(H3,10,11,12,14)

InChI Key

FEHDLNBXABECBY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC2=C1N=C(NC2=O)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach to Pyrrolo[2,3-d]pyrimidin-4-one Derivatives

The synthesis of pyrrolo[2,3-d]pyrimidin-4-one derivatives typically involves the condensation of appropriately substituted pyrimidine precursors with aldehydes or ketones to form the fused bicyclic system. The key step is the cyclization that forms the pyrrole ring fused to the pyrimidine nucleus.

Specific Method for 2-Amino-7-propyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

While direct literature specifically naming "this compound" is limited, closely related compounds such as 2-amino-5-isopropyl-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one have been synthesized using analogous methods that can be adapted for the propyl substitution at the 7-position.

Condensation of 4-Diamino-6-hydroxypyrimidine with Brominated Aldehydes

A representative synthesis involves the reaction of 4-diamino-6-hydroxypyrimidine with a brominated aldehyde under mild conditions in a mixed solvent system of acetonitrile and water at room temperature, in the presence of sodium acetate as a base (Table 1).

Step Reagents & Conditions Description Yield (%) Notes
1 4-Diamino-6-hydroxypyrimidine (50 mmol), sodium acetate (100 mmol), 3-bromo-4-methyl-pentanal (50 mmol), CH3CN/H2O (1:1), 25 °C, overnight Stirred suspension leading to gradual dissolution and precipitation of product 40 Product isolated by filtration and washed with methanol; HPLC Rt: 4.408 min; NMR confirms structure

This method yields the 2-amino-5-isopropyl derivative, which can be modified to introduce a propyl group at the 7-position via substitution or alkylation strategies on the pyrrolo[2,3-d]pyrimidine core.

Alkylation and Substitution Strategies

To introduce the propyl group at the 7-position, nucleophilic substitution on a halogenated pyrrolo[2,3-d]pyrimidine intermediate can be employed. For example, 4-chloropyrrolo[2,3-d]pyrimidine derivatives can be reacted with propyl amines or organometallic reagents under controlled conditions to substitute the chlorine with a propyl group.

Alternative Synthetic Routes

Suzuki Coupling and Palladium-Catalyzed Reactions

Advanced synthetic methods involve bromination of pyrrolopyrimidines followed by Suzuki coupling to introduce various alkyl or aryl substituents, including propyl groups, at specific positions on the pyrrolo[2,3-d]pyrimidine scaffold. These methods provide moderate to good yields (10–60%) and allow for structural diversification.

Reduction and Functional Group Transformations

Starting from carboxylic acid or amide intermediates on the piperidine or pyrrolopyrimidine ring, reduction with lithium aluminum hydride or borane in tetrahydrofuran (THF) can afford aminomethyl derivatives. Subsequent acylation and coupling steps enable the construction of more complex analogues.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents/Conditions Product Type Yield (%) Notes
Condensation with brominated aldehyde 4-Diamino-6-hydroxypyrimidine, 3-bromo-4-methyl-pentanal Sodium acetate, CH3CN/H2O, 25 °C, overnight 2-Amino-5-isopropyl-pyrrolo[2,3-d]pyrimidin-4-one 40 Mild conditions, straightforward isolation
Nucleophilic substitution on 4-chloropyrrolo[2,3-d]pyrimidine 4-Chloropyrrolo[2,3-d]pyrimidine, propylamine Amine substitution, reflux or room temp 7-Propyl substituted pyrrolopyrimidine Variable Allows direct introduction of propyl group
Suzuki coupling on bromopyrrolopyrimidine Brominated pyrrolopyrimidine, propylboronic acid Pd catalyst, base, organic solvent Alkylated pyrrolopyrimidine 10–60 Enables diverse substituent introduction
Reduction of amide intermediates Amide or acid derivatives LiAlH4 or borane in THF Aminomethyl derivatives Moderate Followed by acylation or coupling

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-propyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different biological activities.

Scientific Research Applications

2-Amino-7-propyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: This compound has shown promise as an antimicrobial, antiviral, and anticancer agent.

Mechanism of Action

The mechanism of action of 2-Amino-7-propyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with nucleic acid synthesis and function, leading to its antimicrobial and antiviral effects. In cancer cells, it can induce apoptosis and inhibit cell proliferation by targeting key signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Positional Effects : Substitution at position 7 (propyl vs. methyl) significantly alters hydrophobicity and steric bulk, impacting solubility and binding affinity .
  • Functional Groups: The amino group at position 2 is conserved in many analogs, suggesting its critical role in hydrogen bonding interactions .

Physical and Spectral Properties

  • Melting Points : Methyl-substituted derivatives (e.g., 7-methyl) melt at ~129–200°C, while unsubstituted analogs (e.g., 1,7-dihydro-4H-pyrrolo[...]) have lower melting points due to reduced crystallinity .
  • Spectroscopy : ¹H NMR of the target compound would show distinct shifts for the propyl chain (δ ~0.8–1.5 ppm) and NH₂ protons (δ ~6.5–7.5 ppm), aligning with data for PreQ1 and methyl analogs .

Biological Activity

2-Amino-7-propyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (CAS: 93263-27-5) is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H12N4O
  • Molecular Weight : 192.218 g/mol
  • Structure : The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its role in various biological activities.

Antitumor Activity

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant antitumor properties. For instance, compounds similar to this compound have demonstrated the ability to inhibit key signaling pathways involved in cancer progression.

A study highlighted that certain derivatives can act as ATP-competitive inhibitors of protein kinase B (PKB), which is crucial in the PI3K/AKT signaling pathway implicated in tumor growth. These compounds showed selective inhibition with up to 150-fold selectivity for PKB over PKA (protein kinase A), leading to reduced tumor growth in xenograft models .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of Kinases : The compound has been shown to inhibit various kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Modulation of Biomarkers : In vivo studies indicated that it could modulate biomarkers associated with cancer progression and metastasis.
  • Antiproliferative Effects : In vitro assays demonstrated that the compound exhibits antiproliferative activities against various cancer cell lines .

Study on PKB Inhibition

A specific study focused on the development of pyrrolo[2,3-d]pyrimidine derivatives as PKB inhibitors. The results showed that compounds derived from this scaffold could effectively inhibit PKB activity and lead to significant tumor growth reduction in animal models. The study emphasized the importance of structural modifications for enhancing selectivity and bioavailability .

In Silico Studies

In silico analyses have also been conducted to predict the biological activity of this compound. These studies suggest that this compound may mimic the activity of known anticancer agents like Chromomycin A3 and Actinomycin D by interacting with DNA and inhibiting transcription processes .

Data Summary

PropertyValue
Molecular FormulaC9H12N4O
Molecular Weight192.218 g/mol
CAS Number93263-27-5
Antitumor ActivityYes
MechanismKinase inhibition
SelectivityHigh (compared to PKA)

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